(7-クロロ-4-オキソ-3,4-ジヒドロキナゾリン-2-イル)アセトニトリル

概要

説明

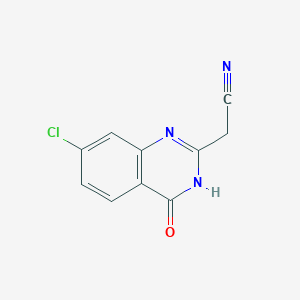

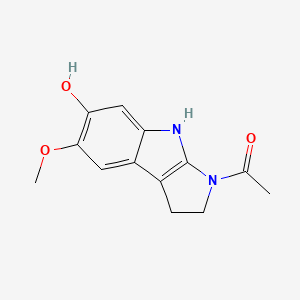

“(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile” is a chemical compound with the molecular formula C10H6ClN3O and a molecular weight of 219.63 . It is intended for research use only .

Molecular Structure Analysis

The InChI code for “(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile” is 1S/C10H6ClN3O/c11-6-1-2-7-8(5-6)13-9(3-4-12)14-10(7)15/h1-3,5,13H,(H,14,15) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile” is a powder that should be stored at room temperature . The predicted melting point is 210.89°C, the predicted density is approximately 1.5 g/cm3, and the predicted refractive index is n20D 1.69 .科学的研究の応用

抗菌活性

キナゾリノン誘導体は、有望な抗菌活性を示すことが報告されています。 これらの化合物の構造活性相関(SAR)は、本化合物を含む重要な研究分野です .

抗癌研究

これらの誘導体は、その抗癌特性で知られています。 研究者は、キナゾリン部分に活性基を導入することにより、さまざまな生物活性を持つキナゾリン化合物を合成しています .

抗炎症および鎮痛作用

キナゾリノン誘導体は、抗炎症および鎮痛作用を示しており、新規治療薬の開発にとって重要です .

抗ウイルス用途

キナゾリン誘導体の抗ウイルス特性により、ウイルス感染症の新たな治療法の研究対象となっています .

抗結核活性

これらの化合物は、世界的な健康問題である結核の対策における潜在的な薬剤として特定されています .

抗マラリア研究

キナゾリノン誘導体は、新たなマラリア治療薬の開発において重要な、その抗マラリア特性についても研究されています .

循環器系研究

一部のキナゾリノン誘導体は、利尿剤、血管拡張剤、降圧剤として使用されており、循環器系研究における可能性を示唆しています .

鎮静作用および催眠作用

作用機序

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit inhibitory effects on various bacterial strains .

Mode of Action

It’s worth noting that quinazolinone derivatives have been suggested to interact with key residues through hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

The compound is described as a powder and is recommended to be stored at room temperature , which might suggest its stability under normal environmental conditions.

Result of Action

It has been suggested that quinazolinone derivatives display variable inhibitory effects on the growth of certain bacterial strains .

Action Environment

It is recommended to be stored at room temperature , which might suggest its stability under normal environmental conditions.

実験室実験の利点と制限

The main advantage of using 7-Cl-4-oxo-3,4-DH-QA in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in many organic solvents, which makes it easy to use in a variety of reactions. The main limitation of using 7-Cl-4-oxo-3,4-DH-QA in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to predict the outcome of reactions involving this compound.

将来の方向性

There are several potential future directions for research on 7-Cl-4-oxo-3,4-DH-QA. These include further research into its mechanism of action, its potential applications in the synthesis of coordination complexes and other organic compounds, its biochemical and physiological effects, and its potential use as a therapeutic agent. Additionally, further research into the synthesis of 7-Cl-4-oxo-3,4-DH-QA and its derivatives could lead to the development of more efficient and cost-effective synthetic methods.

生化学分析

Biochemical Properties

(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain quinazoline-based enzymes, which are involved in various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity and function.

Cellular Effects

The effects of (7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.

Molecular Mechanism

At the molecular level, (7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable at room temperature but may degrade under certain conditions . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of (7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can affect the activity of enzymes involved in the synthesis and degradation of various metabolites . These interactions can lead to changes in metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of (7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s overall effects on cellular function.

Subcellular Localization

The subcellular localization of (7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

特性

IUPAC Name |

2-(7-chloro-4-oxo-3H-quinazolin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O/c11-6-1-2-7-8(5-6)13-9(3-4-12)14-10(7)15/h1-2,5H,3H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTISJGNVJAMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(NC2=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol](/img/structure/B1493627.png)

![trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclobutan-1-ol](/img/structure/B1493628.png)

![trans-2-[(2-Methoxyethyl)amino]cyclobutan-1-ol](/img/structure/B1493629.png)

![trans-2-[(2-Hydroxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493630.png)

![1-{[(2,2-Dimethoxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493631.png)

![trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493632.png)

![4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B1493636.png)

![2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493646.png)

![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)